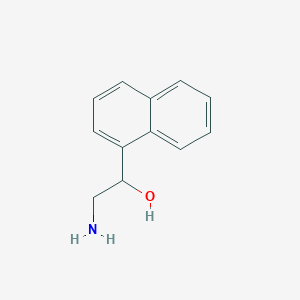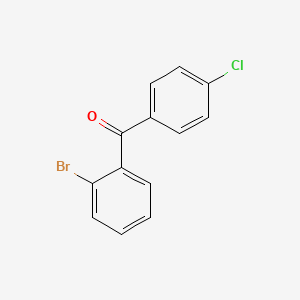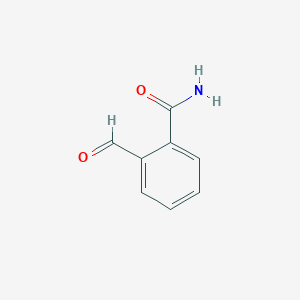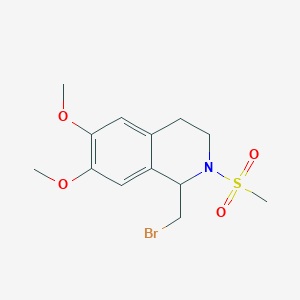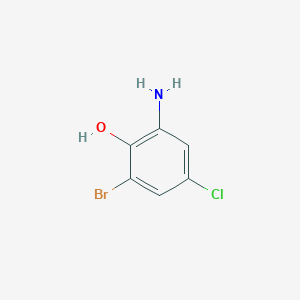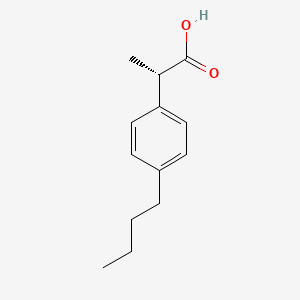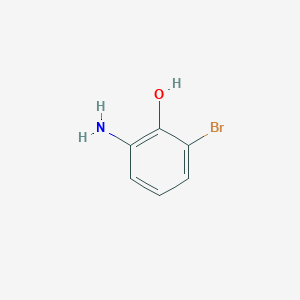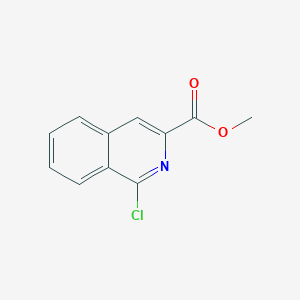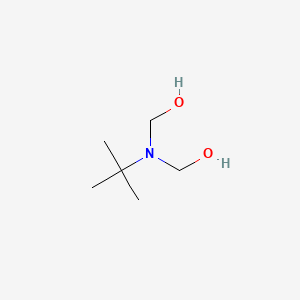
(1-benzyl-1H-pyrazol-4-yl)methanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Complex Formation in Chemistry : (1-benzyl-1H-pyrazol-4-yl)methanol derivatives have been used in the synthesis of mononuclear complexes involving platinum group metal complexes. These complexes are significant for their structural properties and potential applications in materials science and catalysis (Sairem et al., 2012).
Computational Chemistry and Synthesis
- Computational Study for Synthesis : The compound has been a subject in computational studies focusing on the synthesis of new pyrazolyl α-amino esters derivatives. This research provides insights into the reaction mechanisms and potential for synthesizing new active biomolecules (Mabrouk et al., 2020).
Crystal Structure Analysis
- Crystal Structure Analysis : Studies on related pyrazole compounds, such as 1-phenyl-3-methyl-4-benzoyl-2,5-dihydro-1H-pyrazol-5-one, have provided insights into crystal structures and "U" conformations, which are crucial for understanding molecular interactions and properties (Liu et al., 2005).
Molecular Dimer Formation
- Molecular Dimer Studies : Research has also been conducted on 3,5-diaryl-1H-pyrazoles, closely related to the compound , to understand the formation of molecular dimers through hydrogen bonding. Such studies are valuable in the field of supramolecular chemistry (Zheng et al., 2010).
Antimicrobial Applications
- Antimicrobial Screening : Various derivatives of pyrazole, including (1-benzyl-1H-pyrazol-4-yl)methanol, have been synthesized and evaluated for their antibacterial properties, highlighting their potential in pharmaceutical applications (Landage et al., 2019).
Eco-Friendly Synthesis
- Eco-Friendly Synthesis Approaches : The compound has been involved in research focused on eco-friendly synthesis methods, including reactions in lemon juice medium, which is significant for sustainable chemistry practices (Milovanović et al., 2019).
Corrosion Inhibition
- Corrosion Inhibition : Derivatives of the compound have been investigated for their effectiveness as corrosion inhibitors for metals, an important application in materials science and engineering (Ma et al., 2017).
Propriétés
IUPAC Name |
(1-benzylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-9-11-6-12-13(8-11)7-10-4-2-1-3-5-10/h1-6,8,14H,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPOQNKXQHXEKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588130 | |
| Record name | (1-Benzyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-benzyl-1H-pyrazol-4-yl)methanol | |
CAS RN |
70817-17-3 | |
| Record name | (1-Benzyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


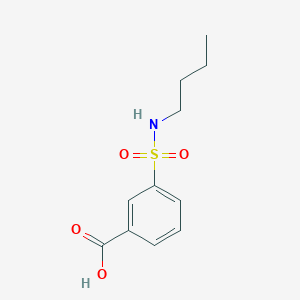
![5-[(2-Aminoethyl)amino]-4-chloro-2,3-dihydropyridazin-3-one](/img/structure/B1283729.png)
